molecular formula C12H14O2 B11906165 2,6,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 61995-62-8

2,6,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11906165
CAS No.: 61995-62-8
M. Wt: 190.24 g/mol
InChI Key: BAFBMADKNKRMKU-UHFFFAOYSA-N
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Description

2,6,7-Trimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry. The structure of 2,6,7-Trimethylchroman-4-one consists of a benzene ring fused to a dihydropyran ring, with three methyl groups attached at positions 2, 6, and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trimethylchroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. Another method includes the cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions .

Industrial Production Methods: Industrial production of 2,6,7-Trimethylchroman-4-one typically involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2,6,7-Trimethylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromanone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives .

Scientific Research Applications

2,6,7-Trimethylchroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,7-Trimethylchroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of antimicrobial activity, the compound disrupts the cell membrane integrity of pathogens, leading to cell death. Its anticancer properties are linked to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the methyl groups at positions 2, 6, and 7, resulting in different biological activities.

    Chromone: Contains a double bond between C-2 and C-3, which differentiates its chemical behavior and biological properties.

    Flavanone: Similar structure but with a hydroxyl group at position 3, leading to distinct pharmacological activities.

Uniqueness: 2,6,7-Trimethylchroman-4-one is unique due to its specific methylation pattern, which enhances its stability and biological activity compared to other chromanone derivatives. This unique structure allows it to interact with different molecular targets and exhibit a broader range of biological activities .

Properties

CAS No.

61995-62-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,6,7-trimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-5,9H,6H2,1-3H3

InChI Key

BAFBMADKNKRMKU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C=C(C(=C2)C)C

Origin of Product

United States

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